N-[4-(3-Bromo-4-methoxybenzamido)-2-methoxyphenyl]-1-benzofuran-2-carboxamide
Description
N-[4-(3-Bromo-4-methoxybenzamido)-2-methoxyphenyl]-1-benzofuran-2-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a benzofuran ring, a brominated methoxybenzamido group, and a methoxyphenyl group. The presence of these functional groups contributes to its reactivity and potential utility in research and industry.
Properties
IUPAC Name |
N-[4-[(3-bromo-4-methoxybenzoyl)amino]-2-methoxyphenyl]-1-benzofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19BrN2O5/c1-30-20-10-7-15(11-17(20)25)23(28)26-16-8-9-18(21(13-16)31-2)27-24(29)22-12-14-5-3-4-6-19(14)32-22/h3-13H,1-2H3,(H,26,28)(H,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAOLQJOAPOJHGK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=CC(=C(C=C2)NC(=O)C3=CC4=CC=CC=C4O3)OC)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19BrN2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(3-Bromo-4-methoxybenzamido)-2-methoxyphenyl]-1-benzofuran-2-carboxamide typically involves multiple steps, including the formation of the benzofuran ring, bromination, and amide coupling reactions. One common synthetic route may involve the following steps:
Formation of Benzofuran Ring: Starting from a suitable precursor, the benzofuran ring can be synthesized through cyclization reactions.
Amide Coupling: The final step involves coupling the brominated intermediate with 3-methoxybenzamide and 2-methoxyphenyl groups using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
N-[4-(3-Bromo-4-methoxybenzamido)-2-methoxyphenyl]-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols under suitable conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Pd/C and hydrogen gas or sodium borohydride (NaBH4) can be employed.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide (NaOH).
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of the corresponding hydrogenated compound.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-[4-(3-Bromo-4-methoxybenzamido)-2-methoxyphenyl]-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets. The brominated methoxybenzamido group may interact with enzymes or receptors, leading to inhibition or modulation of their activity. The benzofuran ring can also contribute to its binding affinity and specificity. The exact pathways and targets would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-(4-Bromophenyl)-3-methoxybenzamide: Similar structure but lacks the benzofuran ring.
4-Bromo-N-methylbenzylamine: Contains a brominated benzylamine group instead of the benzofuran and amide groups.
N-Methyl 4-bromo-3-methoxybenzamide: Similar structure but with a methyl group instead of the benzofuran ring.
Uniqueness
N-[4-(3-Bromo-4-methoxybenzamido)-2-methoxyphenyl]-1-benzofuran-2-carboxamide is unique due to the presence of the benzofuran ring, which can enhance its binding affinity and specificity in biological systems
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
